6-(Cyclohexylmethyl)pyrimidin-4-ol physicochemical properties and stability
6-(Cyclohexylmethyl)pyrimidin-4-ol physicochemical properties and stability
An In-depth Technical Guide to the Physicochemical Properties and Stability of 6-(Cyclohexylmethyl)pyrimidin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrimidin-4-one scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents due to its favorable biological interaction profile. This guide provides a comprehensive technical overview of the anticipated physicochemical properties and chemical stability of a specific derivative, 6-(Cyclohexylmethyl)pyrimidin-4-ol. As specific experimental data for this compound is not extensively available in public literature, this document establishes a predictive framework grounded in the well-documented chemistry of the pyrimidin-4-one core and related 6-substituted analogs.[1][2][3][4] We will explore the critical role of tautomerism and detail the authoritative, industry-standard experimental protocols required to empirically determine its key physicochemical parameters and degradation pathways. This guide is designed to serve as a foundational resource for scientists undertaking the characterization and development of this and similar molecules.
Molecular Structure and Inherent Tautomerism
The defining structural feature of 6-(Cyclohexylmethyl)pyrimidin-4-ol is its heterocyclic pyrimidinone core. A critical aspect of this system is its existence in a dynamic equilibrium between two tautomeric forms: the keto (pyrimidin-4-one) and the enol (pyrimidin-4-ol) forms.[1][5][6] This equilibrium, involving the migration of a proton between the nitrogen at position 3 and the oxygen at position 4, significantly influences the molecule's physicochemical properties, receptor binding interactions, and metabolic stability.
For the parent pyrimidin-4-one and its derivatives, extensive studies have shown that the keto form is the more stable and predominant tautomer, particularly in polar environments such as aqueous solutions and the solid state.[1][7][8] This preference is largely due to the polarity and hydrogen bonding capabilities of the amide-like keto form.[7] While the large, non-polar cyclohexylmethyl group at the 6-position may subtly influence this balance, the keto tautomer is expected to dominate under physiological conditions.
Caption: Keto-Enol Tautomeric Equilibrium.
Physicochemical Properties: A Predictive and Methodological Overview
A thorough understanding of a compound's physicochemical properties is fundamental to drug development, guiding formulation design, and predicting its pharmacokinetic profile. The following section outlines the predicted properties of 6-(Cyclohexylmethyl)pyrimidin-4-ol and the standard methodologies for their empirical determination.
Predicted Physicochemical Data Summary
The following table summarizes the predicted and calculated properties for 6-(Cyclohexylmethyl)pyrimidin-4-ol. These values are derived from the known properties of the pyrimidine scaffold and the contribution of the cyclohexylmethyl substituent.[9][10]
| Property | Predicted Value / Range | Importance in Drug Development |
| Molecular Formula | C₁₁H₁₆N₂O | Defines elemental composition and molecular weight. |
| Molecular Weight | 192.26 g/mol | Influences diffusion, solubility, and formulation calculations. |
| Appearance | White to off-white crystalline solid | Basic physical characterization. |
| pKa | 8.0 - 9.5 (weakly acidic) | Governs the degree of ionization at physiological pH, affecting solubility and permeability. |
| Intrinsic Solubility (S₀) | Low (Predicted < 0.1 mg/mL) | Determines the maximum concentration of the unionized form in solution.[11] |
| logP | 1.5 - 2.5 | Predicts lipophilicity and the ability to cross biological membranes. |
| Melting Point | > 150 °C | Indicator of purity and lattice energy. |
Intrinsic Solubility (S₀) Determination
Intrinsic solubility is the equilibrium concentration of the free, unionized form of a compound in a saturated solution.[11][12] It is a critical parameter for predicting oral absorption. The "gold standard" for its determination is the shake-flask method.[12][13]
Experimental Protocol: Shake-Flask Solubility Measurement
-
Preparation: Prepare a series of buffers at different pH values (e.g., pH 2, 4, 6, 7.4, 9).
-
Addition of Compound: Add an excess amount of 6-(Cyclohexylmethyl)pyrimidin-4-ol to a vial containing a known volume of each buffer. The excess solid is crucial to ensure saturation.
-
Equilibration: Seal the vials and agitate them at a constant temperature (typically 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure thermodynamic equilibrium is reached.[12][13]
-
Phase Separation: After equilibration, allow the suspension to settle. Separate the solid phase from the supernatant by centrifugation or filtration.
-
Quantification: Accurately dilute the clear supernatant and determine the concentration of the dissolved compound using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: Plot the measured solubility against the pH of the buffer. The intrinsic solubility (S₀) is the solubility value in the pH region where the compound is fully unionized.
Caption: Workflow for Shake-Flask Solubility.
Lipophilicity (logP / logD)
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) properties. It is typically expressed as the logarithm of the partition coefficient (logP) for the neutral species or the distribution coefficient (logD) at a specific pH.[][15] The shake-flask method remains the most reliable technique for its determination.[15][16]
Experimental Protocol: Shake-Flask logP/logD Determination
-
Phase Preparation: Prepare a biphasic system of n-octanol and an aqueous buffer (e.g., phosphate-buffered saline at pH 7.4 for logD₇.₄). Pre-saturate the n-octanol with the buffer and vice versa to ensure mutual miscibility is accounted for.[16]
-
Compound Addition: Prepare a stock solution of 6-(Cyclohexylmethyl)pyrimidin-4-ol in the aqueous phase. Add a known volume of this solution to a known volume of the n-octanol phase in a vial.
-
Equilibration: Seal the vial and shake vigorously for a set period (e.g., 1-2 hours) to facilitate partitioning between the two phases.[17]
-
Phase Separation: Centrifuge the vial to ensure a clean separation of the aqueous and n-octanol layers.
-
Quantification: Carefully sample each phase and determine the concentration of the compound in both the aqueous (C_aq) and n-octanol (C_oct) layers using a suitable analytical method like HPLC.
-
Calculation: Calculate the logD value using the formula: logD = log₁₀(C_oct / C_aq). For logP, the aqueous phase should be pure water, and the calculation assumes the compound is entirely in its neutral form.
Caption: Workflow for Shake-Flask logD.
Chemical Stability and Forced Degradation
Assessing the intrinsic stability of a new chemical entity is a regulatory requirement and is critical for determining appropriate storage conditions, re-test periods, and identifying potential degradation products that could impact safety and efficacy.[18][19][20][21] Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than those used for accelerated stability testing to identify likely degradation pathways.[22][23][24][25]
The pyrimidinone ring is generally stable, but forced conditions can reveal susceptibilities.[26] For 6-(Cyclohexylmethyl)pyrimidin-4-ol, the primary areas of concern would be hydrolysis of the amide-like bond within the ring under extreme pH and potential oxidation.
Experimental Protocol: Forced Degradation Study
A typical forced degradation study exposes the drug substance to hydrolytic, oxidative, photolytic, and thermal stress. The goal is to achieve 5-20% degradation to ensure that degradation products are detectable without excessively breaking down the parent molecule.[25]
-
Acidic Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat (e.g., at 60-80°C) for a defined period.
-
Basic Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and heat (e.g., at 60-80°C) for a defined period.
-
Oxidative Degradation: Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 105°C) for an extended period.
-
Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[19]
-
Analysis: At appropriate time points, analyze all stressed samples, along with an unstressed control, by a stability-indicating HPLC method (typically with a photodiode array detector). Mass balance should be assessed to ensure that all degradation products are accounted for.
Caption: Forced Degradation Study Workflow.
Conclusion
While 6-(Cyclohexylmethyl)pyrimidin-4-ol is a molecule with limited specific data in the public domain, a robust scientific framework allows for the prediction of its core physicochemical properties and stability profile. It is anticipated to be a crystalline solid with low intrinsic aqueous solubility and moderate lipophilicity, existing predominantly in its keto (pyrimidin-4-one) tautomeric form. The pyrimidinone core suggests good general stability, with potential degradation pathways likely limited to hydrolysis under extreme pH conditions.
This guide provides not only these expert predictions but also the detailed, authoritative methodologies required for their empirical validation. The successful development of this or any novel chemical entity is contingent upon the rigorous experimental execution of these protocols to define its properties and ensure its quality, safety, and efficacy.
References
- BenchChem. (n.d.). 6-(Hydroxymethyl)pyrimidin-4-ol: An In-depth Technical Guide to Tautomerism and Stability.
- Scribd. (n.d.). ICH Guidelines For Stability Testing of New Drug Substance and Drug Products.
- IJRPNS. (2026). REVIEW OF FORCED DEGRADATION STUDIES ON THE DRUGS CONTAINING HETROCYCLIC COMPOUND.
- National Institutes of Health. (2025). Physics-Based Solubility Prediction for Organic Molecules. PMC.
- gmp-compliance.org. (2025). New ICH Q1 Draft Guideline - What's Changing in Stability Testing.
- ICH. (2010). Q1A(R2) Guideline.
- BOC Sciences. (n.d.). Lipophilicity (LogP/LogD) Testing.
- Slideshare. (n.d.). ICH guidelines for stability studies.
- European Medicines Agency. (2025). ICH Q1 guideline on stability testing of drug substances and drug products.
- ACS Publications. (2020). Controlling Keto–Enol Tautomerism of Ureidopyrimidinone to Generate a Single-Quadruple AADD-DDAA Dimeric Array. Organic Letters.
- BenchChem. (n.d.). Keto-enol tautomerism issues in pyridin-4-ol derivative synthesis.
- Chinese Pharmaceutical Journal. (2016). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments.
- ResearchGate. (n.d.). LogP / LogD shake-flask method v1.
- ACS Publications. (2020). Controlling Keto–Enol Tautomerism of Ureidopyrimidinone to Generate a Single-Quadruple AADD-DDAA Dimeric Array. Organic Letters.
- Scribd. (n.d.). Shake Flask Method for Partition Coefficient.
- PubMed. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts.
- ACS Publications. (2010). Design and Synthesis of Pyrimidinone and Pyrimidinedione Inhibitors of Dipeptidyl Peptidase IV. Journal of Medicinal Chemistry.
- Springer. (2019). Miniaturized shake-flask HPLC method for determination of distribution coefficient of drugs used in inflammatory bowel diseases.
- ACS Publications. (2024). The Persistence of Hydrogen Bonds in Pyrimidinones: From Solution to Crystal. ACS Organic & Inorganic Au.
- ChemicalBook. (n.d.). Tautomerism characteristics of 4-pyrimidone.
- National Institutes of Health. (2022). Intrinsic Aqueous Solubility: Mechanistically Transparent Data-Driven Modeling of Drug Substances. PMC.
- MedCrave online. (2016). Forced Degradation Studies.
- SciTechnol. (2018). Method Validation for Equilibrium Solubility and Determination of Temperature Effect on the Ionization Constant and Intrinsic Solubility of Drugs.
- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- National Institutes of Health. (n.d.). 6-Hydroxy-4-pyrimidinone. PubChem.
- Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review.
- Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
- National Institutes of Health. (n.d.). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PMC.
- SciSpace. (n.d.). Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics.
- National Institutes of Health. (n.d.). Synthesis, characterization, and evaluation of pyrimidinone-linked thiazoles: DFT analysis, molecular docking, corrosion inhibition, and bioactivity studies. PMC.
- Science Alert. (2015). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics.
- Graphy Publications. (2021). Synthesis, Characterization and Antioxidant Activity of pyrimidinone Derivatives.
- Frontiers. (n.d.). Identification of 6ω-cyclohexyl-2-(phenylamino carbonylmethylthio)pyrimidin-4(3H)-ones targeting the ZIKV NS5 RNA dependent RNA polymerase.
- Biosciences Biotechnology Research Asia. (n.d.). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods.
- BenchChem. (n.d.). An In-depth Technical Guide to the Chemical Properties of 6-Chloropyrido[2,3-d]pyrimidine.
- MedCrave. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents.
- Queen's University Belfast. (2017). Identification and structure-guided development of pyrimidinone based USP7 inhibitors.
- Growing Science. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters.
- Garyounis University. (n.d.). NOTE Synthesis and Characterization of Some Pyrimidinone Derivatives.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scispace.com [scispace.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Tautomerism characteristics of 4-pyrimidone_Chemicalbook [chemicalbook.com]
- 9. Frontiers | Identification of 6ω-cyclohexyl-2-(phenylamino carbonylmethylthio)pyrimidin-4(3H)-ones targeting the ZIKV NS5 RNA dependent RNA polymerase [frontiersin.org]
- 10. medcraveonline.com [medcraveonline.com]
- 11. Intrinsic Aqueous Solubility: Mechanistically Transparent Data-Driven Modeling of Drug Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scitechnol.com [scitechnol.com]
- 15. researchgate.net [researchgate.net]
- 16. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. hrcak.srce.hr [hrcak.srce.hr]
- 18. scribd.com [scribd.com]
- 19. database.ich.org [database.ich.org]
- 20. ICH guidelines for stability studies | PDF [slideshare.net]
- 21. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 22. ijrpns.com [ijrpns.com]
- 23. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 24. biomedres.us [biomedres.us]
- 25. onyxipca.com [onyxipca.com]
- 26. growingscience.com [growingscience.com]
